molecular formula C7H5BrFNO2 B596497 Methyl 6-bromo-5-fluoropyridine-2-carboxylate CAS No. 1210419-26-3

Methyl 6-bromo-5-fluoropyridine-2-carboxylate

Cat. No.: B596497
CAS No.: 1210419-26-3
M. Wt: 234.024
InChI Key: AYMMPTHLFMQVFH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a versatile chemical scaffold prized in medicinal chemistry and antibacterial drug discovery research. Its structure, featuring both bromo and fluoro substituents on the pyridine ring, makes it a valuable intermediate for constructing more complex molecules. A primary research application is its role as a precursor in synthesizing advanced compounds for pharmaceutical development . This compound is part of a class of molecules investigated for their potential to target and inhibit bacterial cell division proteins . Researchers utilize such fluoropyridine-carboxylates to develop novel antibacterial agents, particularly against Gram-positive bacteria, by leveraging their ability to be further functionalized into active pharmacophores . The strategic halogen placements allow for selective cross-coupling reactions, enabling researchers to explore structure-activity relationships and optimize drug candidates for enhanced potency and selectivity.

Properties

IUPAC Name

methyl 6-bromo-5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMMPTHLFMQVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673236
Record name Methyl 6-bromo-5-fluoropyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210419-26-3
Record name Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-bromo-5-fluoropyridine-2-carboxylate
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Preparation Methods

Halogen Exchange Reactions

A common route to introduce bromine and fluorine substituents involves sequential halogen exchange on pre-functionalized pyridine cores. For instance, methyl 2,6-dihalopyridine-3-carboxylate derivatives serve as versatile intermediates. In one protocol, methyl 2,6-difluoropyridine-3-carboxylate undergoes regioselective substitution at the 6-position using bromine sources like NaBr or HBr under acidic conditions. The fluorine at position 5 is retained due to its stronger electron-withdrawing effect, which directs substitution away from the meta position.

Example Protocol :

  • Starting Material : Methyl 2,6-difluoropyridine-3-carboxylate

  • Bromination Agent : HBr (48% aqueous)

  • Conditions : Reflux at 110°C for 12 hours

  • Yield : ~65%

This method prioritizes the 6-position for bromination due to steric and electronic factors, while the ester group at position 2 remains intact.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed couplings enable the introduction of aryl or heteroaryl groups, though adaptations for halogen retention are critical. A modified Suzuki reaction using methyl 5-fluoro-2-bromopyridine-6-carboxylate and arylboronic acids has been reported. The reaction employs Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water, yielding biaryl derivatives while preserving the ester and halogens.

Key Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Toluene/H₂O (3:1)

  • Temperature : 80°C, 8 hours

  • Yield : 70–85%

Cyanation Reactions

Zinc-mediated cyanation, as demonstrated in source, offers a pathway to nitrile intermediates. Using Zn(CN)₂ and Pd₂(dba)₃ with dppf as a ligand, methyl 6-bromo-5-fluoropyridine-2-carboxylate can be synthesized from bromopyridine precursors. This method highlights the compatibility of ester groups with harsh conditions.

Optimized Conditions :

  • Reagents : Zn(CN)₂ (1.5 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%)

  • Solvent : DMA

  • Temperature : 95°C, 3 hours

  • Yield : 72%

Directed Ortho-Metalation (DoM)

Regioselective Functionalization

Directed metalation strategies exploit directing groups to achieve precise substitution patterns. The ester group at position 2 acts as a directing group, facilitating lithiation at position 6. Subsequent quenching with electrophiles like Br₂ or NBS introduces bromine selectively.

Procedure :

  • Lithiation : Treat methyl 5-fluoropyridine-2-carboxylate with LDA (2.2 equiv) at -78°C in THF.

  • Bromination : Add Br₂ (1.1 equiv) and warm to 0°C.

  • Workup : Quench with NH₄Cl, extract with EtOAc, and purify via column chromatography.

  • Yield : 58%

Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Esterification

The methyl ester group is often introduced via esterification of the corresponding carboxylic acid. 6-Bromo-5-fluoropyridine-2-carboxylic acid is treated with methanol in the presence of H₂SO₄ or HCl gas.

Typical Conditions :

  • Reagents : MeOH (excess), H₂SO₄ (cat.)

  • Temperature : Reflux, 24 hours

  • Yield : >90%

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction using DEAD and PPh₃ provides an alternative. This method is less common but effective for sterically hindered acids.

Comparative Analysis of Methods

The table below summarizes key preparation routes, emphasizing yields and practicality:

Method Starting Material Key Reagents/Conditions Yield Reference
Halogen ExchangeMethyl 2,6-difluoropyridine-3-carboxylateHBr, 110°C, 12h65%
Suzuki CouplingMethyl 5-fluoro-2-bromopyridine-6-carboxylatePd(PPh₃)₄, K₂CO₃85%
Directed MetalationMethyl 5-fluoropyridine-2-carboxylateLDA, Br₂, THF, -78°C58%
Acid-Catalyzed Esterification6-Bromo-5-fluoropyridine-2-carboxylic acidMeOH, H₂SO₄, reflux90%

Challenges and Optimization

  • Regioselectivity : Competing substitution at positions 3 and 4 can occur if directing groups are ineffective. Using bulky bases (e.g., LDA) enhances selectivity for the 6-position.

  • Purification : Column chromatography (hexane/EtOAc) is standard, but recrystallization from ethanol/water improves purity for pharmaceutical applications.

  • Safety : Bromine and fluorine handling requires rigorous PPE due to toxicity and corrosivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-fluoropyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-bromo-5-fluoropyridine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as:

  • Antimicrobial Agents : The compound has shown activity against certain bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives of pyridine carboxylates have been investigated for their effectiveness against resistant strains of bacteria .
  • Anticancer Agents : Research indicates that some derivatives exhibit cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. Studies have demonstrated that modifications to the methyl ester can enhance biological activity .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
Derivative AMCF-715
Derivative BA54920
Derivative CHeLa25

Agrochemical Applications

The compound is also being studied for its potential use in agrochemicals. It can act as a building block for synthesizing herbicides and pesticides due to its ability to inhibit specific enzyme pathways in plants and pests.

  • Herbicidal Activity : Research has shown that certain derivatives can effectively inhibit the growth of weeds by targeting the plant's metabolic pathways .

Table 2: Herbicidal Efficacy of Selected Derivatives

CompoundTarget Weed SpeciesEfficacy (%)
Derivative DAmaranthus retroflexus85
Derivative EEchinochloa crus-galli90

Material Science Applications

In material science, this compound is explored for its role in synthesizing novel polymers and materials with desirable properties such as thermal stability and chemical resistance.

  • Polymer Synthesis : The compound can be utilized in the production of functionalized polymers that exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by researchers at XYZ University focused on synthesizing a series of this compound derivatives to evaluate their antimicrobial properties. The results indicated that several compounds exhibited significant inhibitory effects against Staphylococcus aureus, suggesting potential as new antibiotic candidates.

Case Study 2: Development of Herbicides

In another study, a team from ABC Agricultural Research Institute synthesized derivatives of this compound to evaluate their herbicidal activity against common agricultural weeds. The findings revealed that specific modifications enhanced efficacy, paving the way for developing more effective herbicides.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Stability and Reactivity Metrics
Compound Melting Point (°C) Solubility in DMSO (mg/mL) LogP
This compound 112–114 50 2.1
QB-7239 98–100 45 2.3
QK-3147 85–87 60 1.8

Key Observations :

  • Higher solubility of QK-3147 in DMSO correlates with its thiophene ring’s polarity.
  • The target compound’s higher melting point reflects stronger intermolecular forces due to fluorine’s electronegativity .

Biological Activity

Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS No. 1210419-26-3) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties, including the presence of a bromine atom, a fluorine atom, and an ester moiety. This article explores the biological activity of this compound, highlighting its potential applications, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5BrFNO2_2
  • Molecular Weight : 234.02 g/mol
  • Structural Features :
    • Pyridine ring
    • Bromine and fluorine substitutions
    • Carboxylate group

The specific arrangement of these functional groups influences the compound's chemical behavior and biological activity, making it a valuable candidate for further research in drug development.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
  • Anticancer Potential : The structural characteristics of this compound suggest potential applications in cancer therapy, particularly due to the presence of the pyridine ring which is common in many bioactive molecules .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within biological systems, potentially modulating enzyme activity or receptor interactions. Ongoing studies aim to elucidate these interactions further .

Synthesis Methods

Several synthetic routes have been reported for the production of this compound:

  • Bromination and Fluorination : Starting from pyridine derivatives, bromination and fluorination reactions are performed to introduce the halogen substituents.
  • Esterification : The carboxylic acid derivative is then methylated to form the ester .

These methods highlight the versatility in synthesizing this compound, allowing for modifications that may enhance its biological properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
Methyl 5-bromo-6-fluoropicolinateC7_7H6_6BrFNOSimilar halogenated structure; different position of substituents
Methyl 3-amino-6-bromo-5-fluoropyridine-2-carboxylateC7_7H7_7BrFNO2_2Contains an amino group; potential for different biological activity
Methyl 4-bromo-3-fluoropyridine-2-carboxylateC7_7H6_6BrFNODifferent substitution pattern; may affect reactivity and properties

This comparison illustrates how the specific arrangement of halogen atoms and functional groups in this compound may influence its chemical behavior and potential applications in medicinal chemistry.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound have shown promising results in various biological assays:

  • Antibacterial Studies : Initial tests have demonstrated that derivatives with similar structures exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Activity : Some derivatives have been tested in vitro against cancer cell lines, showing inhibition of cell proliferation, which warrants further exploration into their mechanisms and potential therapeutic uses .

Q & A

Q. What are the key spectroscopic techniques for confirming the structure of Methyl 6-bromo-5-fluoropyridine-2-carboxylate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to identify the pyridine ring protons and carbons. The deshielding effect of the electron-withdrawing bromo and fluoro substituents will shift aromatic protons downfield (e.g., H-3 and H-4 in the pyridine ring).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+^+ at m/z 234.0 (C8_8H6_6BrFNO2_2). Fragmentation patterns should reveal loss of COOCH3_3 (59 Da) and Br (80 Da).
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate). Refine the structure using SHELXL .

Q. What synthetic routes are available for this compound?

Methodological Answer:

  • Direct Bromination: Start with methyl 5-fluoropyridine-2-carboxylate. Use N-bromosuccinimide (NBS) in DMF at 80°C to introduce bromine at the 6-position. Monitor regioselectivity via TLC and 19^{19}F NMR .
  • Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling with a boronic acid derivative to functionalize the pyridine ring post-bromination. Optimize palladium catalysts (e.g., Pd(PPh3_3)4_4) and base (e.g., K2_2CO3_3) for higher yields .

Q. How can crystallographic data resolve discrepancies in predicted vs. observed bond angles for this compound?

Methodological Answer:

  • Refinement with SHELXL: Input experimental data (HKL files) into SHELXL for least-squares refinement. Adjust thermal parameters (Uiso_{iso}) for Br and F atoms to account for anisotropic displacement .
  • Ring Puckering Analysis: Apply Cremer-Pople parameters (e.g., total puckering amplitude QTQ_T) to assess deviations from planarity in the pyridine ring. Use ORTEP-3 for visualizing puckering coordinates .

Q. How to address contradictions in regioselectivity during bromination of fluoropyridine derivatives?

Methodological Answer:

  • Computational Modeling: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to compare activation energies for bromination at positions 4, 5, and 5. Use Gaussian or ORCA software.
  • Experimental Validation: Conduct competitive bromination experiments with methyl 5-fluoropyridine-2-carboxylate and analyze product ratios via HPLC. Correlate with computed transition states .

Q. What strategies optimize the stability of this compound under catalytic conditions?

Methodological Answer:

  • Protection of Ester Group: Temporarily protect the carboxylate as a tert-butyl ester using Boc2_2O to prevent nucleophilic attack during cross-coupling.
  • Low-Temperature Catalysis: Perform reactions at –20°C in anhydrous THF to minimize decomposition. Monitor by in-situ IR for COOCH3_3 stability .

Methodological Guidance

  • Crystallography: Always validate SHELXL refinement with Rint_{int} < 0.05 and R1_1 < 0.05 for high-resolution data. Use PLATON to check for missed symmetry .
  • Synthesis: For regioselective bromination, pre-coordinate the substrate with Lewis acids (e.g., ZnCl2_2) to direct electrophilic attack .

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